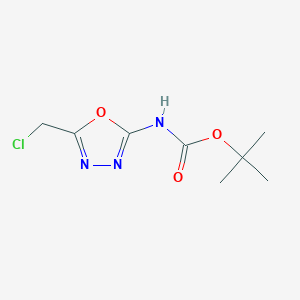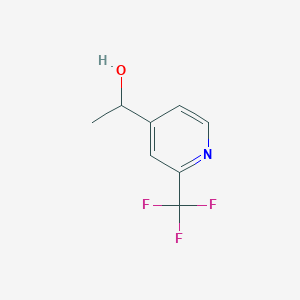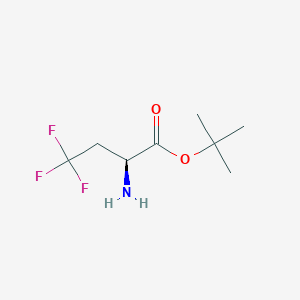
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is a compound characterized by its unique chemical structure and properties. The compound is derived from amino acids and incorporates a trifluoromethyl group, which imparts distinct properties compared to its non-fluorinated counterparts. The presence of the trifluoromethyl group is significant in various fields, including medicinal chemistry and organic synthesis, due to its effects on the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate can be synthesized through multiple synthetic routes. One common method involves the protection of an amino acid followed by the introduction of the trifluoromethyl group. This typically involves:
Protection of the amino group: : Utilizing tert-butyl dicarbonate to form the tert-butyl carbamate.
Introduction of the trifluoromethyl group: : Using a reagent like methyltrifluoromethanesulfonate under specific conditions to attach the trifluoromethyl group to the carbon skeleton.
Deprotection and purification: : Removing the protective groups under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable and cost-effective methods. The process typically involves automated systems for protection and deprotection steps, ensuring high yield and purity through the use of industrial-grade reagents and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate undergoes several types of reactions, including:
Substitution reactions: : Particularly nucleophilic substitution at the carbon adjacent to the trifluoromethyl group.
Oxidation and reduction: : Although less common, the compound can participate in redox reactions under specific conditions.
Acid-base reactions: : The amino group can act as a base, engaging in protonation and deprotonation reactions.
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydride for deprotonation, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent degradation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various derivatives with modified side chains, enhancing the compound's utility in synthetic chemistry.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and the presence of the trifluoromethyl group make it valuable in creating compounds with enhanced chemical properties.
Biology and Medicine
In biological and medicinal research, the compound is studied for its potential pharmacological activities. The trifluoromethyl group often enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development.
Industry
In industrial applications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficiency.
Mechanism of Action
The mechanism of action for tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate largely depends on its specific application. Generally, the compound exerts its effects through interactions at the molecular level, including binding to specific receptors or enzymes. The trifluoromethyl group enhances these interactions by altering the compound’s electronic and steric properties, potentially increasing affinity and specificity for targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-amino-4-butanoate
Tert-butyl (2S)-2-amino-3,3,3-trifluoropropanoate
Tert-butyl (2S)-2-amino-4,4-difluorobutanoate
Uniqueness
What sets tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate apart is the trifluoromethyl group. This group imparts distinct electronic properties and increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated or partially fluorinated analogs, making it particularly valuable in various applications.
This covers a detailed overview of this compound. I’d love to know: where do you plan to take this newfound knowledge?
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
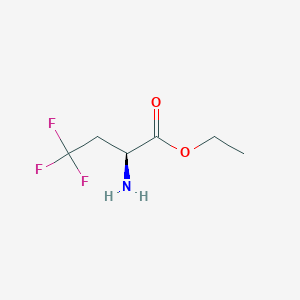
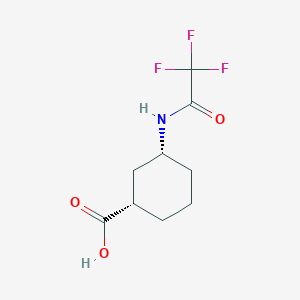

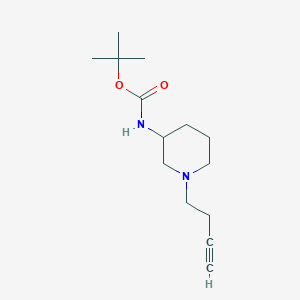
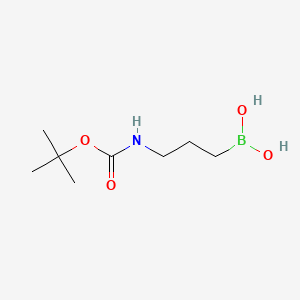
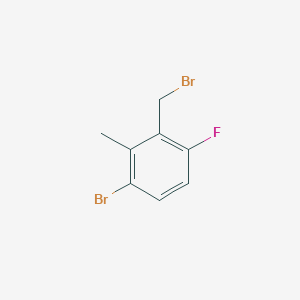
![tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate](/img/structure/B8147940.png)
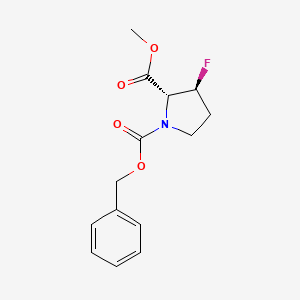
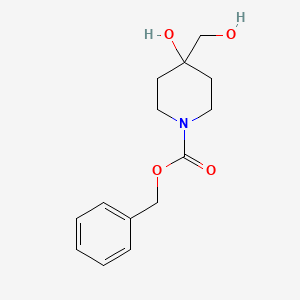
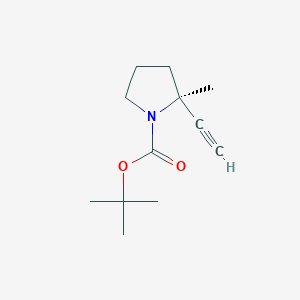
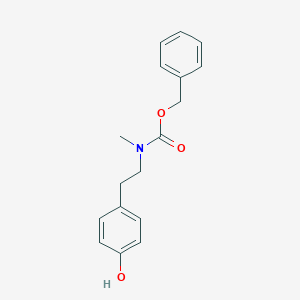
![4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8147985.png)
